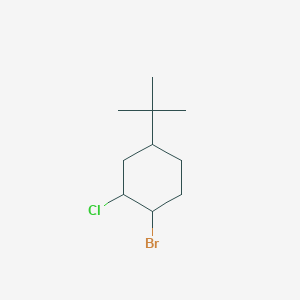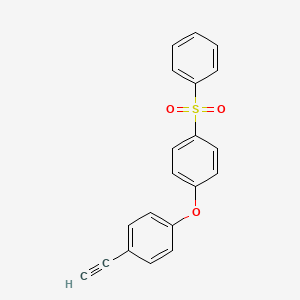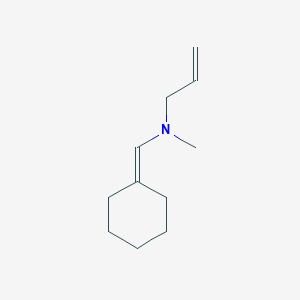![molecular formula C19H15BrN2O2 B14362174 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide CAS No. 90449-58-4](/img/structure/B14362174.png)
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide typically involves the reaction of 6-bromopyridin-2-ol with N-(2-methylphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(6-Chloropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Fluoropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Iodopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific synthetic applications and research studies. Its distinct chemical properties also contribute to its potential biological activities, setting it apart from similar compounds.
Propiedades
Número CAS |
90449-58-4 |
|---|---|
Fórmula molecular |
C19H15BrN2O2 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-2-yl)oxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-6-2-3-9-16(13)21-19(23)14-7-4-8-15(12-14)24-18-11-5-10-17(20)22-18/h2-12H,1H3,(H,21,23) |
Clave InChI |
APDDAIPCVCCMGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)

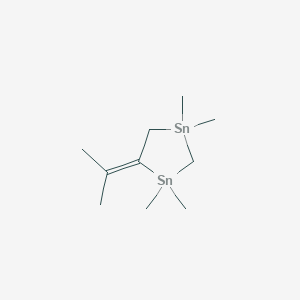
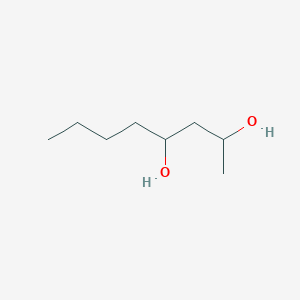
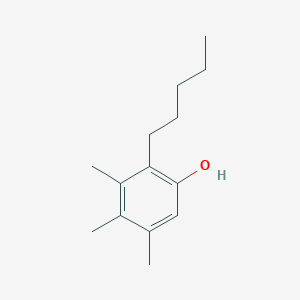
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

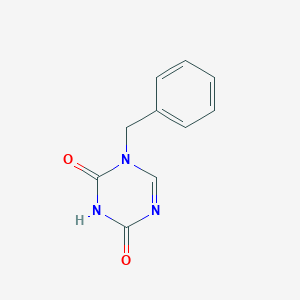
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
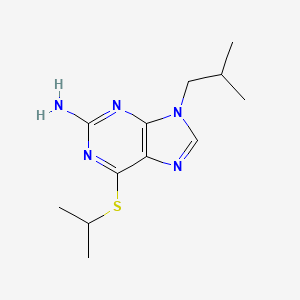
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
